

Spectroscopic Profile of 3-Phenylimidazo[1,5-a]pyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Phenylimidazo[1,5-a]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **3-phenylimidazo[1,5-a]pyridine**, a molecule of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and further investigation.

Spectroscopic Data Summary

The empirical formula for **3-phenylimidazo[1,5-a]pyridine** is C₁₃H₁₀N₂ with a molecular weight of 194.23 g/mol. [1] The spectroscopic data presented below has been compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of **3-phenylimidazo[1,5-a]pyridine**. The data presented here was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Table 1: ¹H NMR Spectroscopic Data for **3-phenylimidazo[1,5-a]pyridine** in DMSO-d₆.[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.42	d	6.8	1H	Imidazo[1,5-a]pyridine ring proton
7.81–7.79	m	2H		Phenyl ring protons
7.62	d	8.8	1H	Imidazo[1,5-a]pyridine ring proton
7.54–7.50	m	3H		Phenyl ring protons
7.45	t	7.2	1H	Phenyl ring proton
6.82–6.79	m	1H		Imidazo[1,5-a]pyridine ring proton
6.70–6.66	m	1H		Imidazo[1,5-a]pyridine ring proton

Table 2: ^{13}C NMR Spectroscopic Data for **3-phenylimidazo[1,5-a]pyridine** in DMSO-d₆.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
137.7	Aromatic C
131.8	Aromatic C
130.6	Aromatic C
128.5	Aromatic C
128.1	Aromatic C
127.8	Aromatic C
122.4	Aromatic C
122.1	Aromatic C
121.4	Aromatic C
119.1	Aromatic C
118.9	Aromatic C
113.9	Aromatic C
113.8	Aromatic C

Infrared (IR) Spectroscopy

While a specific IR spectrum for **3-phenylimidazo[1,5-a]pyridine** was not found in the available literature, data for a structurally related compound, a hygroscopic brownish solid of a 1,2-disubstituted imidazo[1,5-a]pyridinium salt, is presented as a reference. The spectrum was recorded using a KBr pellet.[\[2\]](#)

Table 3: IR Absorption Bands for a Related Imidazo[1,5-a]pyridinium Salt.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3106, 3020, 2998, 2958		C-H stretching (aromatic)
1650		C=N stretching
1551, 1508, 1489, 1440		C=C stretching (aromatic)
1412, 1331, 1289, 1243		In-plane C-H bending
1194, 1158, 1114, 1064, 1026, 1001, 956, 922		Fingerprint region
789, 749, 691		Out-of-plane C-H bending

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular mass of **3-phenylimidazo[1,5-a]pyridine**.

Table 4: Mass Spectrometry Data for **3-phenylimidazo[1,5-a]pyridine**.

Technique	Ionization Mode	m/z	Assignment	Reference
GC-MS	El	194	[M] ⁺	[1]
GC-MS	El	193	[M-H] ⁺	[1]
HRMS	ESI	195.2321	[M+H] ⁺ (Calculated: 195.2319)	[1]

Experimental Protocols

The following sections outline the general methodologies for the synthesis and spectroscopic analysis of **3-phenylimidazo[1,5-a]pyridine** and its derivatives.

Synthesis

A general procedure for the synthesis of **3-phenylimidazo[1,5-a]pyridine** involves the oxidative desulfurative cyclization of dithioesters.^[1] To a solution of the appropriate dithioester in ethanol, an amine or hydrazine is added at room temperature and stirred for approximately 45 minutes.^[1] Subsequently, iodine is added, and the reaction mixture is heated.^[1] Upon completion, the reaction is worked up by dilution with ethyl acetate, neutralization with saturated sodium bicarbonate solution, and extraction.^[1] The combined organic layers are then washed, dried, and concentrated, with the final product purified by silica gel chromatography.^[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.^{[1][3]} Samples are prepared by dissolving the compound in a deuterated solvent, such as CDCl₃ or DMSO-d₆.^{[1][3]} Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).^[3]

Infrared (IR) Spectroscopy

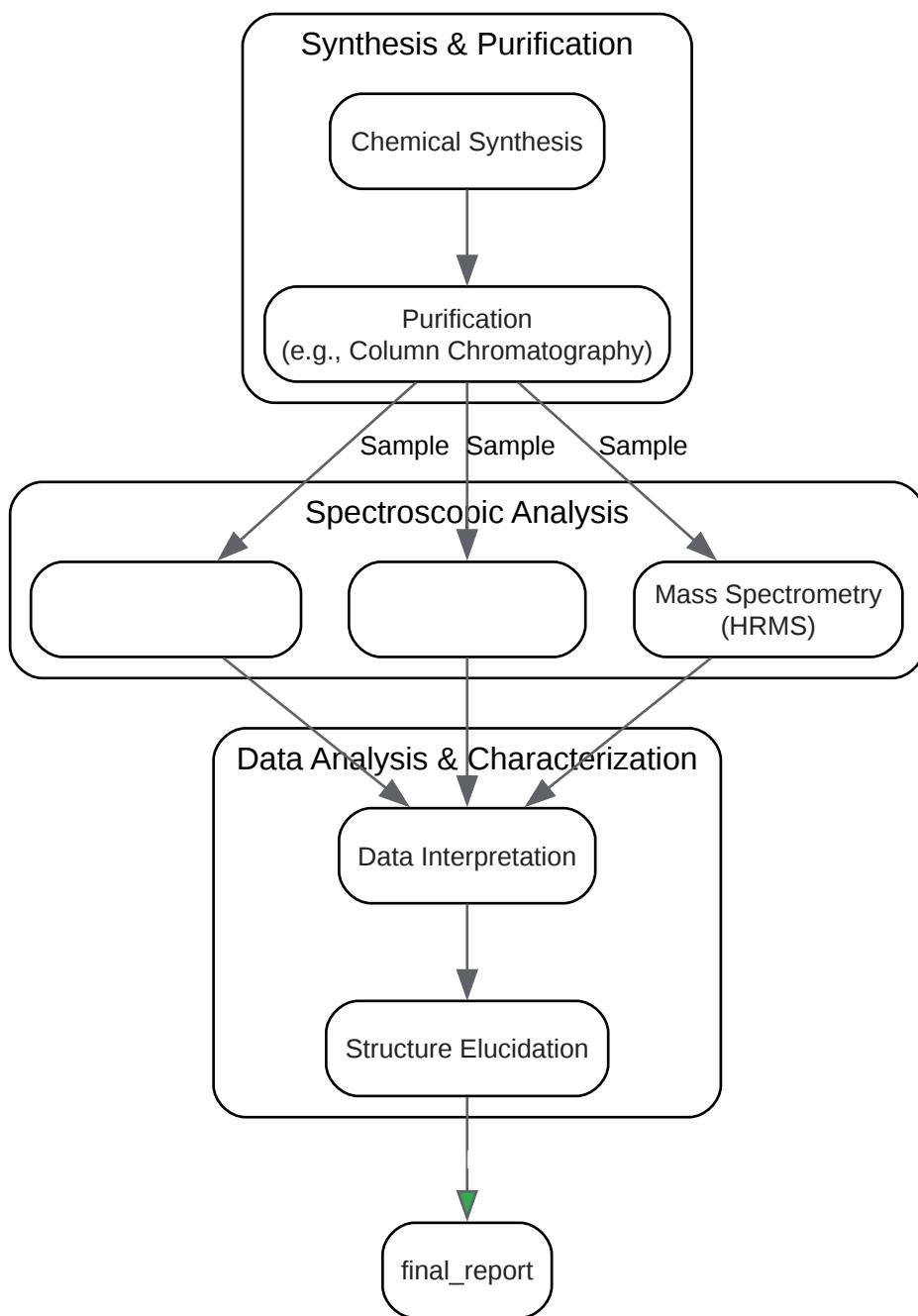
IR spectra are often recorded on a Fourier-transform infrared (FT-IR) spectrometer.^[4] For solid samples, the KBr pellet technique is commonly employed, where a small amount of the compound is mixed with potassium bromide and pressed into a thin pellet.^[4]

Mass Spectrometry

High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.^{[4][5]}

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **3-phenylimidazo[1,5-a]pyridine**.



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